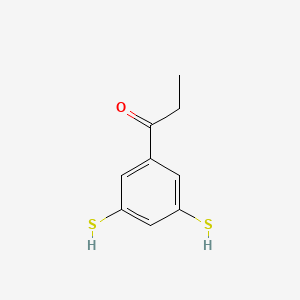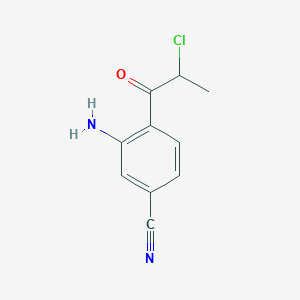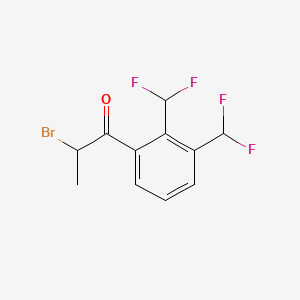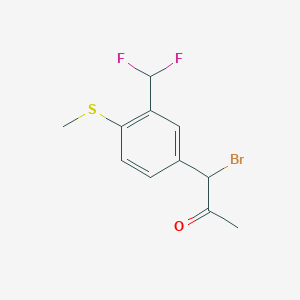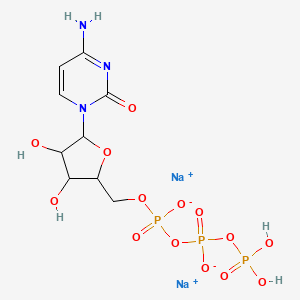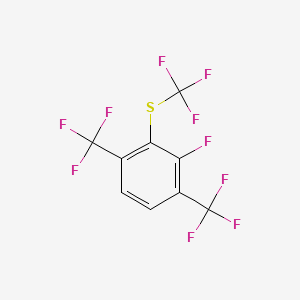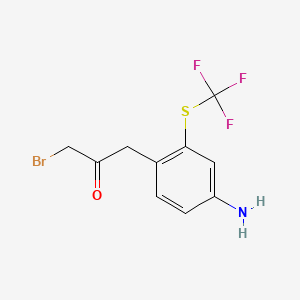
1-(Bromomethyl)naphthalene-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H8BrClO and a molecular weight of 283.55 . This compound is known for its applications in organic synthesis and pharmaceuticals . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and carbonyl chloride functional groups.
Preparation Methods
One common method includes the reaction of 1-naphthalenemethanol with bromine to form 1-(bromomethyl)naphthalene, which is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient bromination and chlorination reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)naphthalene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The major products formed depend on the specific reagents and conditions used, but typically include substituted naphthalene derivatives with modified functional groups.
Scientific Research Applications
1-(Bromomethyl)naphthalene-7-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the synthesis of biologically active compounds for research in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)naphthalene-7-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the bromomethyl and carbonyl chloride groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)naphthalene-7-carbonyl chloride include other naphthalene derivatives with different substituents, such as:
1-(Bromomethyl)naphthalene: Lacks the carbonyl chloride group, making it less reactive in certain types of reactions.
1-(Chloromethyl)naphthalene-7-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
1-(Bromomethyl)naphthalene-2-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the naphthalene ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct reactivity and applications in synthesis and research.
Properties
Molecular Formula |
C12H8BrClO |
|---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
8-(bromomethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H8BrClO/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7H2 |
InChI Key |
NYUPXORHMGDCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



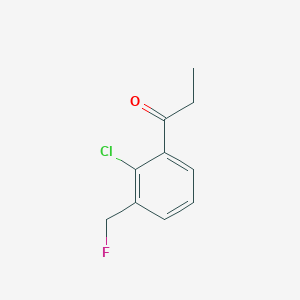

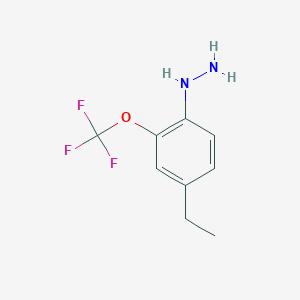

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
